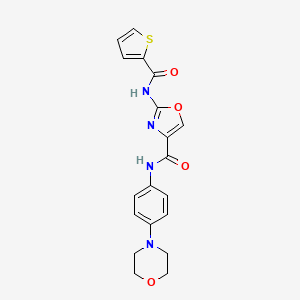![molecular formula C16H10Cl2F6N6O B2748000 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860789-06-6](/img/structure/B2748000.png)
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a pyridine ring and a triazole ring. The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms . The triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the trifluoromethyl groups and chlorine atoms would likely make the molecule quite electronegative .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Trifluoromethyl groups are quite electronegative and can influence the properties of the molecule . Pyridines are generally polar and can form hydrogen bonds .Applications De Recherche Scientifique
Synthesis and Characterization
Selective Alkylation and Novel Salts Formation : A study by Anders et al. (1997) on the selective alkylation of 5-amino-1-methyl-1H-1,2,4-triazole with 1-(1-chloroalkyl)pyridinium chlorides, resulting in novel geminal bis(heteroarylium) salts, demonstrates the potential for creating unique chemical structures with specific properties through selective synthesis methods Anders et al., 1997.
Fluorinated Poly-substituted Derivatives : The work by Zohdi (1997) utilized 3-amino-5-trifluoromethyl-1,2,4-triazole for synthesizing fluorinated poly-substituted triazolo[1,5-a]pyrimidine and triazolo[5,1-c]triazine derivatives, showcasing the versatility of triazole compounds in creating fluorinated derivatives for various applications Zohdi, 1997.
Antimicrobial Activities of Triazole Derivatives : A study by Bektaş et al. (2007) on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives highlights the potential for these compounds in pharmaceutical applications, particularly as antimicrobial agents Bektaş et al., 2007.
Tautomerism and Chemical Behavior
- Study of Tautomerism : Kubota and Uda (1975) investigated the tautomerism of 3, 5-disubstituted 1, 2, 4-triazoles, providing insights into the chemical behavior and properties of triazole derivatives. This research helps in understanding the structural dynamics and potential reactivity of such compounds Kubota & Uda, 1975.
Advanced Applications
- Mononuclear Mn(II) Complexes with Amino-pyridine Ligands : Research by Hureau et al. (2008) on synthesizing mononuclear Mn(II) complexes using amino-pyridine ligands, including triazole derivatives, suggests potential applications in materials science and catalysis. This work demonstrates the applicability of triazole compounds in developing complex materials with specific magnetic or electronic properties Hureau et al., 2008.
These studies represent a fraction of the extensive research exploring the applications of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one and related compounds. The focus on synthesis, characterization, and potential applications in various fields underscores the significance of this chemical structure in scientific research, beyond its basic properties to include applications in materials science, pharmaceuticals, and more.
Propriétés
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-5-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2F6N6O/c1-7-27-29(13-11(18)4-9(6-26-13)16(22,23)24)14(31)30(7)28(2)12-10(17)3-8(5-25-12)15(19,20)21/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQBSGDWGOIFAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1N(C)C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2F6N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(1-Benzylpiperidin-4-ylidene)hydrazinyl)benzo[d]thiazole](/img/structure/B2747918.png)
![N-[[(1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-yl]methyl]oxirane-2-carboxamide](/img/structure/B2747920.png)
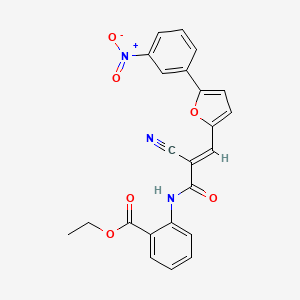
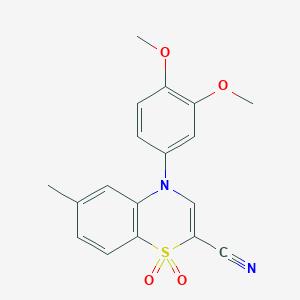
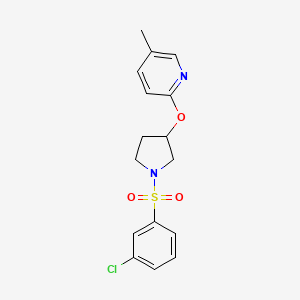


![N-{4,6-bis[3-(trifluoromethoxy)phenoxy]-5-pyrimidinyl}-4-(tert-butyl)benzenesulfonamide](/img/structure/B2747930.png)
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2747931.png)
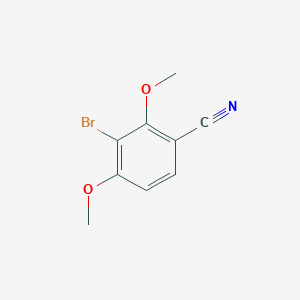
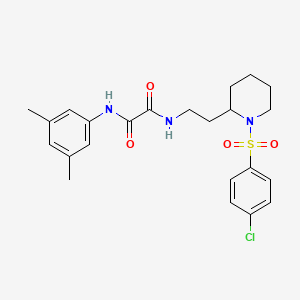

![Ethyl 8-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride](/img/structure/B2747936.png)
